molecular formula C9H14ClNO2 B1458300 3,6-Dimethoxy-2-methylaniline hydrochloride CAS No. 857245-46-6

3,6-Dimethoxy-2-methylaniline hydrochloride

Cat. No. B1458300
CAS RN: 857245-46-6
M. Wt: 203.66 g/mol
InChI Key: YNGGNXHBHJIKSY-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-methylaniline hydrochloride is a chemical compound with the molecular formula C9H13NO2.ClH . It has a molecular weight of 203.67 . This compound is a salt .


Molecular Structure Analysis

The InChI code for 3,6-Dimethoxy-2-methylaniline hydrochloride is 1S/C9H13NO2.ClH/c1-6-7(11-2)4-5-8(12-3)9(6)10;/h4-5H,10H2,1-3H3;1H . This code provides a specific representation of the molecule’s structure. Unfortunately, more detailed structural analysis such as NMR, HPLC, LC-MS, UPLC data is not available in the search results .

Scientific Research Applications

1. Application in Synthesis of Antineoplastic Agents

A study by Pettit et al. (2003) reported on the efficient synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride. These compounds demonstrated significant activity against a range of human and animal cancer cell lines, highlighting the potential of 3,6-Dimethoxy-2-methylaniline hydrochloride in cancer research (Pettit et al., 2003).

2. Role in Synthesis of Polyaniline Derivatives

Malinauskas and Holze (1996) explored the electrocatalytic properties of polymer films derived from various aniline derivatives, including 2,6-dimethylanilines. These studies are essential for understanding the electrochemical behavior and applications of compounds related to 3,6-Dimethoxy-2-methylaniline hydrochloride in materials science (Malinauskas & Holze, 1996).

3. Utilization in Synthesis of Novel Oxime Derivatives

Topçu et al. (2021) synthesized novel oxime derivatives using substituted anilines, including dimethylanilines. These compounds displayed promising antioxidant activities, suggesting potential biomedical applications for derivatives of 3,6-Dimethoxy-2-methylaniline hydrochloride (Topçu et al., 2021).

4. Contribution to Oligoribonucleotide Synthesis

Takaku et al. (1986) demonstrated the use of a dimethoxybenzyl group, similar in structure to 3,6-Dimethoxy-2-methylaniline hydrochloride, as a protecting group in the synthesis of oligoribonucleotides. This highlights its potential utility in the field of molecular biology and genetic engineering (Takaku et al., 1986).

5. Use in Analytical Chemistry for Methylglyoxal Assay

McLellan and Thornalley (1992) described the synthesis of derivatives for use in a liquid chromatographic fluorimetric assay of methylglyoxal, showcasing the application of 3,6-Dimethoxy-2-methylaniline hydrochloride-related compounds in analytical chemistry (McLellan & Thornalley, 1992).

6. Exploring Electrocatalysis of Redox Systems

A study by Malinauskas and Holze (1996) on the electrocatalysis of the quinone/hydroquinone system by electrodes coated with substituted polyaniline, including derivatives of 3,6-Dimethoxy-2-methylaniline hydrochloride, further underscores its relevance in electrochemistry (Malinauskas & Holze, 1996).

properties

IUPAC Name

3,6-dimethoxy-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-6-7(11-2)4-5-8(12-3)9(6)10;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGGNXHBHJIKSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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